N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a structurally complex small molecule characterized by a benzo[d]thiazolyl core, a dimethylaminopropyl chain, and a 5-methylisoxazole-3-carboxamide moiety. Its hydrochloride salt form enhances solubility, a critical feature for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S.ClH/c1-12-7-8-15(25-5)16-17(12)27-19(20-16)23(10-6-9-22(3)4)18(24)14-11-13(2)26-21-14;/h7-8,11H,6,9-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZDOYDDQOOUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=NOC(=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dimethylamino group: Enhances solubility and biological activity.
- Benzo[d]thiazole moiety: Known for its diverse biological effects.
- Isoxazole ring: Associated with various pharmacological properties.
The molecular formula is with a molecular weight of approximately 372.48 g/mol.
- Target Interaction : The compound is believed to act on specific receptors involved in immune modulation, particularly Toll-like receptors (TLRs), which play a crucial role in the innate immune response .
- Cytokine Induction : Research indicates that this compound can induce the production of cytokines such as TNF-α and IL-12, suggesting its potential as an immunomodulatory agent .
Pharmacological Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, indicating potential use in treating infections .
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential application in oncology .
Case Studies
- Cancer Cell Line Study : A study evaluated the effects of the compound on human breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity.
- Immunomodulatory Effects : Another study assessed the compound's ability to modulate immune responses in murine models. It was found to enhance the production of pro-inflammatory cytokines, thereby boosting the immune response against tumors .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Cytokine Production | Enhanced TNF-α and IL-12 secretion |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Dimethylamino group | Increased solubility and bioactivity |
| Benzo[d]thiazole moiety | Broad spectrum of biological effects |
| Isoxazole ring | Associated with anticancer properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared heterocyclic cores, substituent patterns, and synthetic methodologies. Below is a detailed analysis:
Heterocyclic Carboxamide Derivatives
Example 1: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (, Compounds 3a–3p)
- Structural Similarities : These derivatives share a carboxamide linker and aromatic/heterocyclic substituents.
- Key Differences : The target compound substitutes pyrazole with isoxazole and benzo[d]thiazole, which may alter electronic properties and binding affinity.
- Physicochemical Data :
| Compound | Yield (%) | Melting Point (°C) | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3a | 68 | 133–135 | 402.8 | Phenyl, cyano |
| 3d | 71 | 181–183 | 421.0 | 4-Fluorophenyl |
| Target | N/A | N/A | ~512.1* | Benzo[d]thiazole |
The target’s higher molecular weight (vs. 3a–3d) may reduce membrane permeability but improve target engagement through extended hydrophobic interactions .
Benzoxazole/Triazole-Thione Hybrids
Example 2 : 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (, Compound 6h)
- Structural Similarities : Both incorporate fused bicyclic systems (benzo[d]thiazole vs. benzoxazole) and aryl substituents.
- Key Differences : The thione and triazole groups in 6h contrast with the carboxamide and isoxazole in the target, likely affecting redox activity and hydrogen-bonding capacity.
- Spectroscopic Data :
Benzo[d]thiazole-Based Analogues
Example 3: N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride ()
- Structural Similarities: Shares the benzo[d]thiazole core and dimethylaminopropyl chain.
- Molecular Weight : 512.1 (target) vs. 512.1 (Example 3) — identical weights but distinct pharmacophores .
Research Findings and Implications
- Synthetic Challenges : Unlike the EDCI/HOBt-mediated coupling in , the target’s synthesis likely requires specialized conditions to accommodate the isoxazole-benzo[d]thiazole fusion.
- Bioactivity Predictions: The dimethylaminopropyl chain may enhance CNS penetration compared to simpler alkyl chains in 3a–3p , while the 4-methoxy group on benzo[d]thiazole could improve metabolic stability over chlorophenyl substituents in 3b/3e.
- Thermal Stability : The absence of a thione group (cf. 6h) suggests higher thermal stability for the target, as thiones often degrade at lower temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
